molecular formula C23H25N5O B11243242 6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine

6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine

Cat. No.: B11243242
M. Wt: 387.5 g/mol
InChI Key: FLCHBUWINLANPQ-UHFFFAOYSA-N
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Description

6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a piperazine moiety, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Benzoyl Group: The benzoyl group is added through acylation reactions, typically using benzoyl chloride and a base such as triethylamine.

    Final Coupling: The final step involves coupling the phenyl group to the pyrimidine ring, which can be done using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities with the piperazine and benzoyl groups.

    Trazodone: An arylpiperazine-based compound with similar receptor binding properties.

    Naftopidil: Another arylpiperazine derivative used in medical applications.

Uniqueness

6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C23H25N5O/c1-17-8-6-7-11-20(17)22(29)27-12-14-28(15-13-27)23-24-18(2)16-21(26-23)25-19-9-4-3-5-10-19/h3-11,16H,12-15H2,1-2H3,(H,24,25,26)

InChI Key

FLCHBUWINLANPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C

Origin of Product

United States

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